7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a corresponding ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an analgesic.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione include:
- 7-chloro-4a,5,6,7,8,8a-hexahydro-4-methyl-3-phenylcoumarin
- 2(1H)naphthalenone, 3,5,6,7,8,8a-hexahydro-4,8a-dimethyl-6-(1-methylethenyl)
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological molecules and potential applications in various fields. Its ability to undergo a wide range of chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10ClN3O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h3-5,9H,1-2H2,(H2,10,11,12,13) |
InChI Key |
URLHGGILWIIFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC2C1C(=O)NC(=O)N2)Cl |
Origin of Product |
United States |
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